4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE
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Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-[(pyridin-3-yl)methyl]butanamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[(pyridin-3-yl)methyl]butanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the phenyl and pyridine groups. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The phenyl group can be introduced via a Suzuki coupling reaction, and the pyridine moiety can be attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-[(pyridin-3-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-[(pyridin-3-yl)methyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and pyridine groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 4-(4-Isopropoxybenzyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]tetrahydro-2(1H)-pyrazinone
- 1,3,4-Oxadiazole-functionalized α-amino-phosphonates
Uniqueness
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-[(pyridin-3-yl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and the pyridine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-16(20-13-14-6-5-11-19-12-14)9-4-10-17-21-18(22-24-17)15-7-2-1-3-8-15/h1-3,5-8,11-12H,4,9-10,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBBPIOWTIGNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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